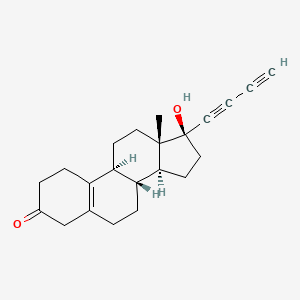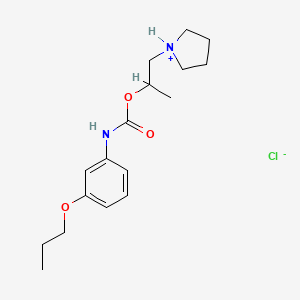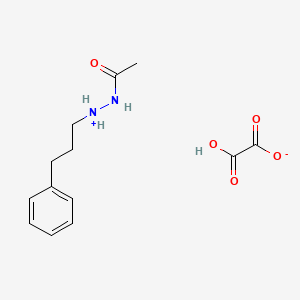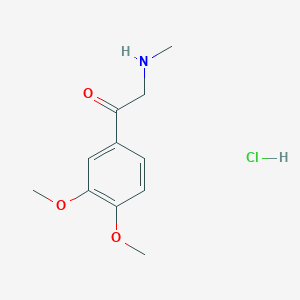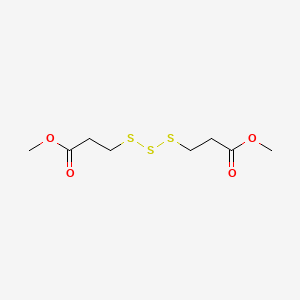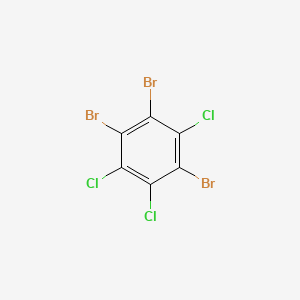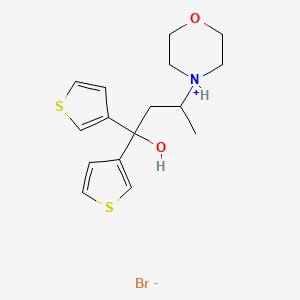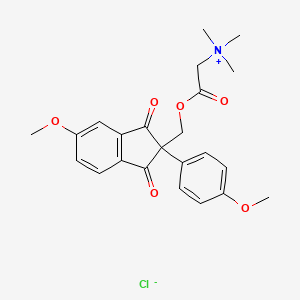
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indan-1,3-dione Core: This step involves the cyclization of a suitable precursor to form the indan-1,3-dione structure.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the indan-1,3-dione core with a p-methoxyphenyl group.
Formation of the Chloride Salt: This step involves the conversion of the quaternary ammonium compound to its chloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride has several scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism by which 2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione chloride can be compared with other similar compounds, such as:
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-indan-1,3-dione chloride: This compound lacks the additional methoxy group on the indan-1,3-dione core.
2-Trimethylammoniumacetoxymethyl-2-(p-methoxyphenyl)-5-methoxyindan-1,3-dione bromide: This compound has a bromide ion instead of a chloride ion.
Properties
CAS No. |
42223-03-0 |
|---|---|
Molecular Formula |
C23H26ClNO6 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
[2-[[5-methoxy-2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]methoxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C23H26NO6.ClH/c1-24(2,3)13-20(25)30-14-23(15-6-8-16(28-4)9-7-15)21(26)18-11-10-17(29-5)12-19(18)22(23)27;/h6-12H,13-14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
QNBLMVPIDYIUAQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
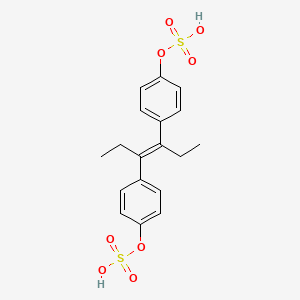
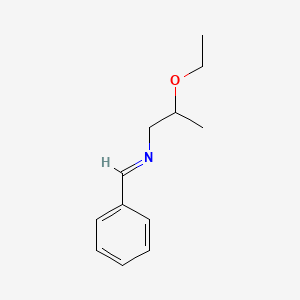

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
